molecular formula C11H14O3S B14270175 2-Methoxyethyl (phenylsulfanyl)acetate CAS No. 135082-38-1

2-Methoxyethyl (phenylsulfanyl)acetate

Cat. No.: B14270175
CAS No.: 135082-38-1
M. Wt: 226.29 g/mol
InChI Key: XANMPSGQGHPLQW-UHFFFAOYSA-N
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Description

2-Methoxyethyl (phenylsulfanyl)acetate is an organic compound with the molecular formula C11H14O3S It is characterized by the presence of a methoxyethyl group, a phenylsulfanyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl (phenylsulfanyl)acetate typically involves the esterification of 2-methoxyethanol with phenylsulfanylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted esters.

Scientific Research Applications

2-Methoxyethyl (phenylsulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl (phenylsulfanyl)acetate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation to form reactive intermediates, which can interact with biological molecules. The acetate group can be hydrolyzed to release acetic acid, which can participate in metabolic pathways.

Comparison with Similar Compounds

    2-Methoxyethyl acetate: Similar in structure but lacks the phenylsulfanyl group.

    Phenylsulfanylacetic acid: Contains the phenylsulfanyl group but lacks the methoxyethyl and acetate groups.

    2-Ethoxyethyl (phenylsulfanyl)acetate: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness: 2-Methoxyethyl (phenylsulfanyl)acetate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both the methoxyethyl and phenylsulfanyl groups allows for diverse chemical transformations and interactions.

Properties

CAS No.

135082-38-1

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-methoxyethyl 2-phenylsulfanylacetate

InChI

InChI=1S/C11H14O3S/c1-13-7-8-14-11(12)9-15-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

XANMPSGQGHPLQW-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)CSC1=CC=CC=C1

Origin of Product

United States

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